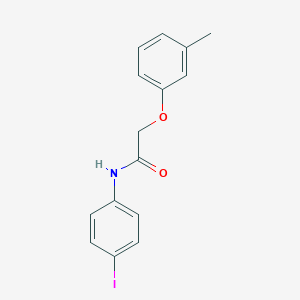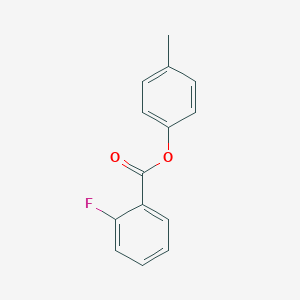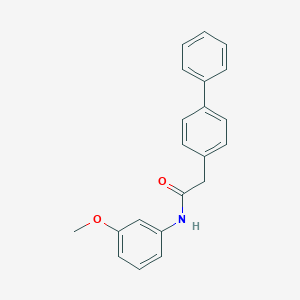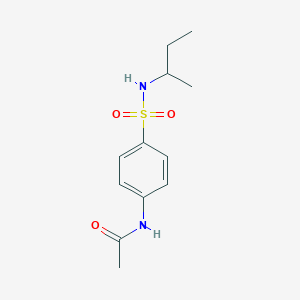
2-(1H-indol-2-yl)-1-methylsulfonyl-2H-quinoline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(1H-indol-2-yl)-1-methylsulfonyl-2H-quinoline, also known as IQ-1S, is a synthetic compound that has gained attention in the scientific community due to its potential use in various research applications. This molecule has been shown to have promising effects in the field of immunology, particularly in the modulation of immune responses. In
Mecanismo De Acción
The mechanism of action of 2-(1H-indol-2-yl)-1-methylsulfonyl-2H-quinoline involves the inhibition of the aryl hydrocarbon receptor (AhR) signaling pathway. AhR is a transcription factor that plays a role in the regulation of immune responses. 2-(1H-indol-2-yl)-1-methylsulfonyl-2H-quinoline has been found to bind to AhR and prevent its activation, leading to the inhibition of IFN-γ production.
Biochemical and Physiological Effects:
In addition to its effects on the immune system, 2-(1H-indol-2-yl)-1-methylsulfonyl-2H-quinoline has also been found to have other biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells in vitro, although its mechanism of action in this context is not yet fully understood. Additionally, 2-(1H-indol-2-yl)-1-methylsulfonyl-2H-quinoline has been found to have anti-inflammatory effects, making it a potential therapeutic agent for inflammatory diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 2-(1H-indol-2-yl)-1-methylsulfonyl-2H-quinoline in lab experiments is its specificity for the AhR signaling pathway. This allows researchers to selectively target this pathway without affecting other signaling pathways. However, one limitation of using 2-(1H-indol-2-yl)-1-methylsulfonyl-2H-quinoline is its relatively low yield in the synthesis process, which can make it difficult to obtain large quantities for experiments.
Direcciones Futuras
There are several future directions for research on 2-(1H-indol-2-yl)-1-methylsulfonyl-2H-quinoline. One area of interest is its potential use as a therapeutic agent for autoimmune diseases. Further studies are needed to determine its efficacy and safety in animal models and human clinical trials. Additionally, more research is needed to fully understand its mechanism of action in cancer cells and its potential use as an anti-cancer agent. Finally, there is also interest in exploring the potential of 2-(1H-indol-2-yl)-1-methylsulfonyl-2H-quinoline as a tool for studying the AhR signaling pathway and its role in immune responses.
In conclusion, 2-(1H-indol-2-yl)-1-methylsulfonyl-2H-quinoline is a synthetic compound that has shown promising effects in the field of immunology. Its specificity for the AhR signaling pathway makes it a valuable tool for studying this pathway and its role in immune responses. Further research is needed to fully understand its potential as a therapeutic agent for autoimmune diseases and cancer, as well as its limitations and future directions for research.
Métodos De Síntesis
The synthesis of 2-(1H-indol-2-yl)-1-methylsulfonyl-2H-quinoline involves the condensation of 2-aminobenzophenone with indole-2-carboxaldehyde in the presence of a strong base. The resulting product is then treated with methylsulfonyl chloride to yield 2-(1H-indol-2-yl)-1-methylsulfonyl-2H-quinoline. This method has been reported to have a yield of approximately 50%.
Aplicaciones Científicas De Investigación
2-(1H-indol-2-yl)-1-methylsulfonyl-2H-quinoline has been shown to have potential applications in the field of immunology. Specifically, it has been found to inhibit the production of interferon gamma (IFN-γ) by T cells. This cytokine plays a critical role in the immune response to infections and tumors, but its overproduction can lead to autoimmune diseases. 2-(1H-indol-2-yl)-1-methylsulfonyl-2H-quinoline has been shown to be effective in reducing IFN-γ production in vitro and in vivo, making it a potential therapeutic agent for autoimmune diseases.
Propiedades
Nombre del producto |
2-(1H-indol-2-yl)-1-methylsulfonyl-2H-quinoline |
|---|---|
Fórmula molecular |
C18H16N2O2S |
Peso molecular |
324.4 g/mol |
Nombre IUPAC |
2-(1H-indol-2-yl)-1-methylsulfonyl-2H-quinoline |
InChI |
InChI=1S/C18H16N2O2S/c1-23(21,22)20-17-9-5-3-6-13(17)10-11-18(20)16-12-14-7-2-4-8-15(14)19-16/h2-12,18-19H,1H3 |
Clave InChI |
FHTUPFICMLREKQ-UHFFFAOYSA-N |
SMILES |
CS(=O)(=O)N1C(C=CC2=CC=CC=C21)C3=CC4=CC=CC=C4N3 |
SMILES canónico |
CS(=O)(=O)N1C(C=CC2=CC=CC=C21)C3=CC4=CC=CC=C4N3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![ethyl 8-fluoro-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline-4-carboxylate](/img/structure/B269459.png)


![N-[3-(1H-benzimidazol-2-yl)phenyl]acetamide](/img/structure/B269463.png)





![2-[(4-methyl-1-piperazinyl)methyl]-1H-benzimidazole](/img/structure/B269477.png)
